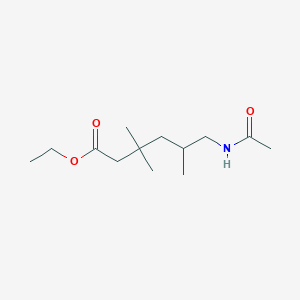
Ethyl 6-acetamido-3,3,5-trimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-acetamido-3,3,5-trimethylhexanoate is an organic compound with the molecular formula C13H25NO3. It is an ester derivative, characterized by the presence of an ethyl group, an acetamido group, and a trimethylhexanoate moiety. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetamido-3,3,5-trimethylhexanoate typically involves the esterification of 6-acetamido-3,3,5-trimethylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetamido-3,3,5-trimethylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 6-acetamido-3,3,5-trimethylhexanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 6-acetamido-3,3,5-trimethylhexanoic acid and ethanol.
Reduction: 6-acetamido-3,3,5-trimethylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-acetamido-3,3,5-trimethylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-acetamido-3,3,5-trimethylhexanoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 6-acetamido-3,3,5-trimethylhexanoate can be compared with other ester derivatives such as ethyl acetate and ethyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the acetamido and trimethylhexanoate groups, which confer distinct chemical and biological properties.
List of Similar Compounds
- Ethyl acetate
- Ethyl benzoate
- Methyl butyrate
- Isopropyl butyrate
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
90252-98-5 |
|---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
ethyl 6-acetamido-3,3,5-trimethylhexanoate |
InChI |
InChI=1S/C13H25NO3/c1-6-17-12(16)8-13(4,5)7-10(2)9-14-11(3)15/h10H,6-9H2,1-5H3,(H,14,15) |
InChI Key |
YYYIPNORSMROGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)CC(C)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















